6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound belonging to the family of pyranopyrazoles, which are known for their diverse range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step procedures, beginning with the preparation of the appropriate aldehydes, ketones, and pyrazolone derivatives. A common synthetic route involves the condensation of an aldehyde with a pyrazolone derivative under basic conditions, followed by the addition of malononitrile and a suitable catalyst. Reaction conditions such as temperature, solvent, and pH can be optimized to increase yield and purity.
Industrial Production Methods
While industrial production methods for this specific compound are not well-documented, similar pyranopyrazole derivatives are often synthesized using batch or continuous flow processes. These methods may involve the use of automated reactors to control reaction conditions precisely, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically involving agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: : Nucleophilic substitution reactions where halogens or other groups replace certain substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acid or base catalysts to facilitate condensation reactions
Major Products Formed
Major products from these reactions typically include various oxidized or reduced derivatives, which can further undergo functionalization to yield diverse chemical structures.
Scientific Research Applications
Chemistry
In chemistry, 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile serves as an important intermediate in the synthesis of more complex molecules. It is also studied for its unique structural properties, which may contribute to novel chemical reactions and pathways.
Biology
The biological applications of this compound include its potential use as a biochemical probe to study enzyme activities or as a molecular tool in cellular imaging techniques.
Medicine
In medicine, pyranopyrazole derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. This compound, specifically, has been investigated for its potential therapeutic effects and as a lead compound in drug development programs.
Industry
In the industrial sector, compounds like this one can be used in the manufacture of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies have shown that this compound can modulate various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Uniqueness
Compared to other pyranopyrazole derivatives, 6-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique structural features that enhance its reactivity and biological activity. Its specific substituents provide distinct electronic and steric effects, making it stand out in this chemical family.
Similar Compounds
Similar compounds include:
6-amino-4-phenyl-3,5-dicarbonitrile
4-(4-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share some structural similarities but differ in their substituents and specific biological activities.
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Properties
IUPAC Name |
6-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c1-2-33-23-15-20(13-14-22(23)34-17-18-9-5-3-6-10-18)24-21(16-29)27(30)35-28-25(24)26(31-32-28)19-11-7-4-8-12-19/h3-15,24H,2,17,30H2,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBTZLIWPLDKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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